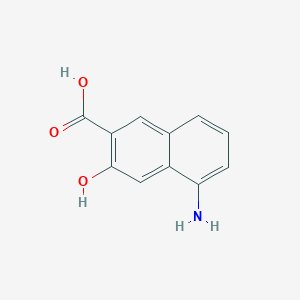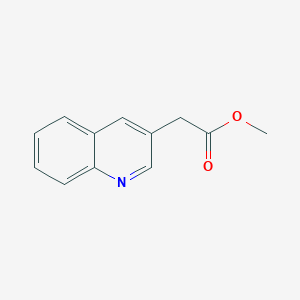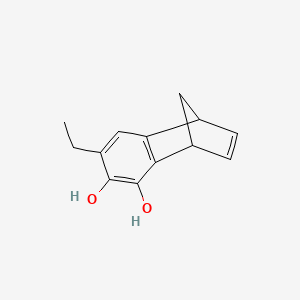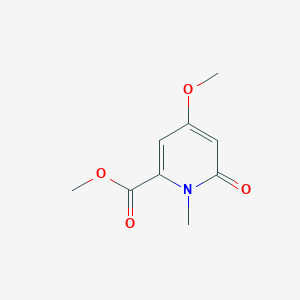
3-(4-Chloro-3-fluorobenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chloro-3-fluorophenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-chloro-3-fluorophenyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-fluorobenzyl chloride from 4-chloro-3-fluorotoluene through chlorination.
Formation of Azetidine Ring: The 4-chloro-3-fluorobenzyl chloride is then reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate to form 3-[(4-chloro-3-fluorophenyl)methyl]azetidine.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to handle the starting materials and intermediates.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-chloro-3-fluorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chloro-3-fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products
Oxidation: Formation of azetidinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
3-[(4-chloro-3-fluorophenyl)methyl]azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-chloro-3-methylphenyl)methyl]azetidine: Similar structure but with a methyl group instead of a fluorine atom.
3-[(4-chloro-3-trifluoromethylphenyl)methyl]azetidine: Contains a trifluoromethyl group instead of a single fluorine atom.
3-[(4-chloro-3-bromophenyl)methyl]azetidine: Contains a bromine atom instead of a fluorine atom.
Uniqueness
3-[(4-chloro-3-fluorophenyl)methyl]azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C10H11ClFN |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
3-[(4-chloro-3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |
Clave InChI |
BZHPTCOPSSQMMK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CC2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)




![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)
![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)




![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)

